(S)-3-Amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid
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Overview
Description
(S)-3-Amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid is a chiral amino acid derivative. It is structurally characterized by an amino group, a hydroxy group, and a methoxy group attached to a phenyl ring, along with a propanoic acid side chain. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 3-hydroxy-4-methoxybenzaldehyde.
Aldol Condensation: The aldehyde undergoes an aldol condensation reaction with a suitable amino acid derivative to form an intermediate.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the amino group may produce an amine.
Scientific Research Applications
(S)-3-Amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and as a probe for enzyme activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on metabolic pathways.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (S)-3-Amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: This compound is structurally similar but lacks the amino group.
4-Hydroxy-3-methoxycinnamic acid: Another related compound with a different functional group arrangement.
Uniqueness
(S)-3-Amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it a valuable compound for stereochemical studies and applications.
Properties
Molecular Formula |
C10H13NO4 |
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Molecular Weight |
211.21 g/mol |
IUPAC Name |
(2S)-3-amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO4/c1-15-9-3-2-6(4-8(9)12)7(5-11)10(13)14/h2-4,7,12H,5,11H2,1H3,(H,13,14)/t7-/m1/s1 |
InChI Key |
GDBLMGHCEJHWOR-SSDOTTSWSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H](CN)C(=O)O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CN)C(=O)O)O |
Origin of Product |
United States |
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